[(3-Fluoro-benzyl)-methyl-amino]-acetic acid
Description
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is a fluorinated amino acid derivative characterized by a benzyl group substituted with a fluorine atom at the 3-position, a methylamino group, and an acetic acid backbone. The compound is primarily utilized in pharmaceutical research as a precursor or intermediate in drug development, particularly for targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLERATAAPBPABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and methylamine.
N-Alkylation: The 3-fluorobenzyl chloride undergoes N-alkylation with methylamine to form [(3-Fluoro-benzyl)-methyl-amino] intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity to its target, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes or receptors, resulting in modulation of biochemical processes.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Key Findings :
- Fluorine vs. Other Halogens: The 3-fluoro substituent in [(3-Fluoro-benzyl)-methyl-amino]-acetic acid provides a balance between electronegativity and steric effects, unlike bulkier halogens (e.g., bromine in ), which may hinder target engagement .
- Amino Group Variations: Methylamino derivatives exhibit faster metabolic degradation compared to ethyl or isopropyl analogues, as seen in pharmacokinetic studies of related compounds .
Derivatives with Heterocyclic Modifications
Key Findings :
- Heterocyclic Additions : Pyridine-containing derivatives (e.g., ) show superior target selectivity in kinase inhibition assays compared to benzyl-only analogues, attributed to additional hydrogen-bonding interactions.
- Piperazinone Derivatives: The piperazinone ring in enhances metabolic stability, making it preferable for prolonged therapeutic action.
Ester vs. Acid Forms
Key Findings :
- Ester Derivatives : Improved bioavailability due to higher lipophilicity (e.g., ), but require enzymatic hydrolysis for activation.
Biological Activity
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by its unique structure, which includes a fluorinated benzyl group and an amino-acetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, including enzymes and receptors.
The compound is synthesized through a multi-step process involving:
- N-Alkylation : Reaction of 3-fluorobenzyl chloride with methylamine.
- Carboxylation : The intermediate undergoes carboxylation using carbon dioxide or a carboxylic acid derivative.
This synthetic route ensures high yield and purity, which are critical for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity, potentially leading to modulation of various biochemical pathways. This interaction can result in either inhibition or activation of target proteins, influencing cellular processes such as metabolism and signal transduction.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to modulate cyclooxygenase (COX) activity, which is crucial in inflammatory processes .
Neurotransmitter Modulation
The compound's potential role in modulating neurotransmitter systems has been highlighted in several studies. Its interaction with neurotransmitter receptors could suggest applications in neurological disorders, although further research is necessary to elucidate these mechanisms.
In Vitro Studies
In vitro evaluations have shown that this compound can influence cell viability and proliferation in various cancer cell lines. For example, a study evaluated its effects on ovarian cancer cells, revealing a dose-dependent inhibition of cell growth .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| OVCAR-3 | 223 | Significant reduction in viability |
| Other tested lines | Varies | Further studies needed for comparison |
In Vivo Studies
While in vivo studies are scarce, related compounds have shown promising results in animal models for inflammatory diseases. These findings support the hypothesis that this compound could have therapeutic potential in treating conditions characterized by inflammation or pain .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Feature | Potential Activity |
|---|---|---|
| [(3-Chloro-benzyl)-methyl-amino]-acetic acid | Chlorine atom | Anti-inflammatory properties |
| [(3-Bromo-benzyl)-methyl-amino]-acetic acid | Bromine atom | Antimicrobial activity |
| [(3-Methyl-benzyl)-methyl-amino]-acetic acid | Methyl group | Neurotransmitter modulation |
The fluorine atom in this compound contributes to its distinct lipophilicity and metabolic stability compared to these analogs, which may enhance its bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for [(3-Fluoro-benzyl)-methyl-amino]-acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involves reductive amination and subsequent coupling reactions. For example, sodium cyanoborohydride in acetic acid/methanol under nitrogen achieves reductive amination of intermediates (67% yield) . Key parameters include temperature control (room temperature to 80°C), solvent selection (THF, DMF), and stoichiometric ratios (e.g., 4:1 molar excess of sodium cyanoborohydride). Purification via column chromatography (hexane/ethyl acetate) ensures high purity.
- Critical Factors : Excess reagents, inert atmosphere (N₂), and pH adjustments during workup (e.g., saturated NaHCO₃) minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Techniques :
- LC-MS : Retention time (0.81 min) and m/z 263 [M+H]⁺ confirm molecular identity .
- NMR : Challenges in resolving fluorinated aromatic protons require high-field instruments (≥400 MHz) and deuterated solvents (DMSO-d₆) .
Q. How does the fluorine substituent at the 3-position of the benzyl group affect the compound’s physicochemical properties?
- Impact : Fluorine increases electronegativity, enhancing metabolic stability and membrane permeability. The 3-fluoro substitution reduces steric hindrance compared to 4-fluoro analogs, favoring receptor binding .
- Data : LogP values (predicted ~1.8) suggest moderate lipophilicity, balancing solubility and bioavailability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating neurological targets?
- SAR Findings :
| Substituent Position | Biological Activity | Mechanism |
|---|---|---|
| 3-Fluoro (target) | High affinity for GABAₐ receptors | Enhanced dipole interactions with receptor pockets |
| 4-Fluoro | Reduced activity | Steric clash with hydrophobic residues |
| Chlorine analogs | Improved potency but higher toxicity | Increased electrophilicity |
- Methodology : Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations validate SAR trends .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Protocol :
- Dosing : Administer via intravenous (IV) and oral routes in rodent models to assess bioavailability.
- Sampling : Collect plasma at intervals (0.5–24 hrs) for LC-MS/MS quantification .
- Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation at the acetic acid moiety) .
- Challenges : Fluorine’s metabolic inertia may limit hepatic clearance, necessitating renal excretion studies .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) and impurity profiles (e.g., residual solvents).
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
